molecular formula C19H27N3O2 B499916 1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide

1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B499916
M. Wt: 329.4g/mol
InChI Key: VCLMSTUJXLJZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step usually involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under suitable conditions.

    Attachment of the 4-methylbenzoyl group: This can be done through acylation reactions using 4-methylbenzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carboxamide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the piperidine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinecarboxamide derivatives: Compounds with similar structures but different substituents on the piperidine ring or benzoyl group.

    Benzoylpiperidine derivatives: Compounds with a benzoyl group attached to a piperidine ring.

Uniqueness

1'-(4-methylbenzoyl)-1,4'-bipiperidine-4'-carboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C19H27N3O2

Molecular Weight

329.4g/mol

IUPAC Name

1-(4-methylbenzoyl)-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H27N3O2/c1-15-5-7-16(8-6-15)17(23)21-13-9-19(10-14-21,18(20)24)22-11-3-2-4-12-22/h5-8H,2-4,9-14H2,1H3,(H2,20,24)

InChI Key

VCLMSTUJXLJZTN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.